
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as FHPU, is a urea-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment, drug discovery, and biochemistry.
作用機序
The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves the inhibition of specific enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to inhibit the activity of certain proteins that are involved in cancer cell proliferation and survival. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. This compound has also been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. In addition, this compound has been found to induce apoptosis in cancer cells, which can lead to the destruction of these cells.
実験室実験の利点と制限
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also shown promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. This compound has been found to have low solubility in water, which can limit its effectiveness in certain experiments. In addition, this compound has not been extensively studied for its potential side effects, which could limit its use in clinical applications.
将来の方向性
There are several future directions for the study of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea. One potential area of research is the development of more effective synthesis methods that can produce higher yields of this compound with improved purity. Another area of research is the investigation of the potential side effects of this compound, particularly in clinical applications. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including cancer treatment and drug discovery.
合成法
The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves the reaction of 4-(trifluoromethyl)phenylisocyanate with 3-hydroxypropylfuran in the presence of a base. The resulting intermediate is then treated with an amine, such as diethylamine, to form the final product. This method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the progression of the disease.
特性
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c16-15(17,18)11-1-3-12(4-2-11)20-14(22)19-7-5-13(21)10-6-8-23-9-10/h1-4,6,8-9,13,21H,5,7H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSOPFRLAPRJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)
![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)

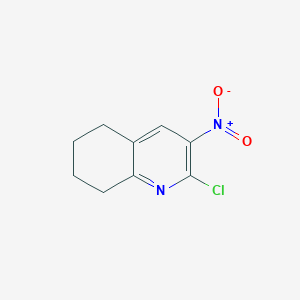
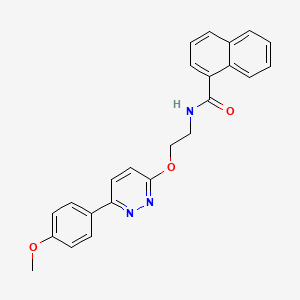
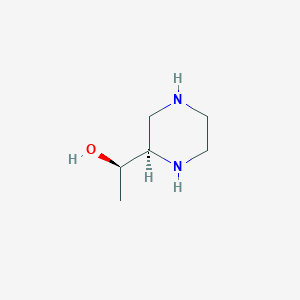
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
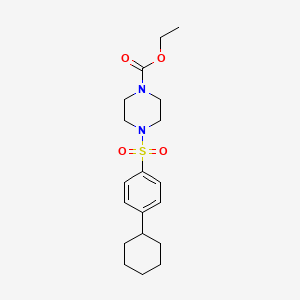
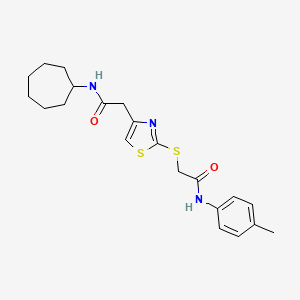
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)